molecular formula C31H38N2O6S B14966058 4-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide

4-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B14966058
M. Wt: 566.7 g/mol
InChI Key: WGVCVOUOUZZKEQ-UHFFFAOYSA-N
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Description

4-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide involves several steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often involves binding to enzymes or receptors, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H38N2O6S

Molecular Weight

566.7 g/mol

IUPAC Name

4-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C31H38N2O6S/c1-7-32(8-2)40(35,36)26-11-9-23(10-12-26)31(34)33-14-13-24-18-29(37-5)30(38-6)19-27(24)28(33)20-39-25-16-21(3)15-22(4)17-25/h9-12,15-19,28H,7-8,13-14,20H2,1-6H3

InChI Key

WGVCVOUOUZZKEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC(=CC(=C4)C)C)OC)OC

Origin of Product

United States

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